molecular formula C12H12IN3O3 B1323347 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 886230-74-6

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1323347
CAS No.: 886230-74-6
M. Wt: 373.15 g/mol
InChI Key: BLNITUQUAUXMJG-UHFFFAOYSA-N
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Description

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 6-position, and a tetrahydro-2H-pyran-2-yl group at the 1-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common approach is the palladium-catalyzed aminocarbonylation of halo-substituted indazoles. This method uses chloroform as a carbon monoxide source and involves the following steps :

    Halogenation: The starting indazole compound is halogenated using iodine to introduce the iodine atom at the 3-position.

    Nitration: The halogenated indazole is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Aminocarbonylation: The nitrated compound undergoes aminocarbonylation in the presence of a palladium catalyst and chloroform to introduce the tetrahydro-2H-pyran-2-yl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The tetrahydro-2H-pyran-2-yl group can be oxidized to form a lactone or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)

    Reduction: Hydrogen gas, catalysts (palladium on carbon, platinum)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide)

Major Products Formed

    Substitution: 3-Amino-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

    Reduction: 3-Iodo-6-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

    Oxidation: this compound lactone

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox reactions, while the iodine atom may facilitate binding to specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-6-nitro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.

    6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the iodine atom, affecting its reactivity.

    3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the nitro group, altering its chemical properties.

Uniqueness

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the iodine and nitro groups, along with the tetrahydro-2H-pyran-2-yl moiety, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

3-iodo-6-nitro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O3/c13-12-9-5-4-8(16(17)18)7-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNITUQUAUXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635046
Record name 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886230-74-6
Record name 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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